6',6'-Dimethyl-5',6'-dihydrodispiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-[1,3]dioxolan]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,6’-Dimethyl-5’,6’-dihydrodispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-[1,3]dioxolan]-2’-one is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,6’-Dimethyl-5’,6’-dihydrodispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-[1,3]dioxolan]-2’-one typically involves multi-step reactions starting from simpler organic molecules. One common method involves the Stollé type reaction, where 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides react with oxalyl chloride to form intermediate compounds. These intermediates are then subjected to cyclocondensation reactions with various nucleophiles to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6’,6’-Dimethyl-5’,6’-dihydrodispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-[1,3]dioxolan]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6’,6’-Dimethyl-5’,6’-dihydrodispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-[1,3]dioxolan]-2’-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 6’,6’-Dimethyl-5’,6’-dihydrodispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-[1,3]dioxolan]-2’-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones: These compounds share a similar core structure but differ in the substituents attached to the rings.
3,4-Dihydro-1H-spiro[quinoline-2,1’-cycloalkanes]: These compounds are precursors in the synthesis of the target compound and have similar structural features.
Uniqueness
6’,6’-Dimethyl-5’,6’-dihydrodispiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-[1,3]dioxolan]-2’-one is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H25NO3 |
---|---|
Molecular Weight |
327.4 g/mol |
InChI |
InChI=1S/C20H25NO3/c1-18(2)13-19(9-4-3-5-10-19)21-16-14(18)7-6-8-15(16)20(17(21)22)23-11-12-24-20/h6-8H,3-5,9-13H2,1-2H3 |
InChI Key |
JMIOYGYVLYGDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCCCC2)N3C4=C1C=CC=C4C5(C3=O)OCCO5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.